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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzoic acid

Cat. No.: B043213

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for o-vanillic acid
(2-hydroxy-3-methoxybenzoic acid), a key organic compound with applications in various
scientific fields. This document outlines the interpretation of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental
protocols and visual aids to facilitate a comprehensive understanding.

Introduction

o-Vanillic acid, systematically named 2-hydroxy-3-methoxybenzoic acid, is an isomer of the
more common vanillic acid. Its unique substitution pattern on the benzene ring gives rise to a
distinct spectroscopic fingerprint. Accurate interpretation of this data is crucial for its
identification, purity assessment, and understanding its chemical behavior in various
applications, including drug development and materials science.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS
analyses of o-vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1. tH NMR Spectroscopic Data for o-Vanillic Acid
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
) Carboxylic acid (-
~11.0-13.0 Singlet (broad) 1H
COOH)
. Phenolic hydroxyl (-
~9.0-10.0 Singlet (broad) 1H
OH)
~7.6 Doublet of doublets 1H H-6
~7.2 Doublet of doublets 1H H-4
~6.9 Triplet 1H H-5
3.9 Singlet 3H Methoxy (-OCHs)

Table 2: 13C NMR Spectroscopic Data for o-Vanillic Acid

Chemical Shift (8) (ppm)

Assignment

~170 Carboxylic acid (-C=0)
~150 C-2 (C-OH)

~148 C-3 (C-OCHs)

~125 C-6

~120 C-4

~118 C-5

~115 C-1

~56 Methoxy (-OCHs)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for o-Vanillic Acid
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
3300 - 2500 Broad _

dimer)
~3200 Broad O-H stretch (phenolic)
~1680 Strong C=0 stretch (carboxylic acid)
~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for o-Vanillic Acid

m/z Relative Intensity Assignment

168 High [M]* (Molecular lon)
151 Medium [M - OH]*

123 High [M - COOH]*

95 Medium [M - COOH - COJ*

Experimental Protocols
NMR Spectroscopy

A sample of o-vanillic acid (10-20 mg for *H NMR, 50-100 mg for 3C NMR) is dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of DMSO-de or CDCI3) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard (& 0.00 ppm). The
spectra are recorded on a 400 MHz or higher field NMR spectrometer. For *H NMR, standard

acquisition parameters are used. For 3C NMR, a proton-decoupled sequence is typically

employed to simplify the spectrum.

FT-IR Spectroscopy

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A
small amount of the powdered o-vanillic acid is placed directly on the ATR crystal. The
spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) over a range of 4000-
400 cm~* with a resolution of 4 cm~*. A background spectrum of the clean, empty ATR crystal is
recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis is typically performed using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of o-vanillic acid
in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the GC. The
compound is separated from the solvent and any impurities on a capillary column and then
introduced into the mass spectrometer. The El source bombards the molecules with electrons
(typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the
resulting ions based on their mass-to-charge ratio (m/z), and a detector records their

abundance.

Spectroscopic Interpretation Workflow & Key
Structural Features

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of
an organic compound like o-vanillic acid and highlight the correlation between its structural
features and expected spectroscopic signals.
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Caption: Logical workflow for spectroscopic data interpretation.
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Expected Spectroscopic Signals

MS:
- [M]*: m/z 168
- Fragments: m/z 151, 123

IR:

- O-H (acid): 3300-2500 cm~t
- O-H (phenol): ~3200 cm~1
-C=0:~1680cm™1
-C-0: ~1250 cm~?

13C NMR:
- C=0:~170 ppm
- Ar-C: ~115-150 ppm
- OCHs: ~56 ppm

0-Vanillic Acid Structure

1H NMR:

- Ar-H: ~6.9-7.6 ppm
- COOH: ~11-13 ppm
- OH: ~9-10 ppm
- OCHs: ~3.9 ppm

Click to download full resolution via product page
Caption: Key functional groups and their expected spectroscopic signals.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b043213?utm_src=pdf-body-img
https://www.benchchem.com/product/b043213#o-vanillic-acid-spectroscopic-data-interpretation-nmr-ir-ms
https://www.benchchem.com/product/b043213#o-vanillic-acid-spectroscopic-data-interpretation-nmr-ir-ms
https://www.benchchem.com/product/b043213#o-vanillic-acid-spectroscopic-data-interpretation-nmr-ir-ms
https://www.benchchem.com/product/b043213#o-vanillic-acid-spectroscopic-data-interpretation-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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